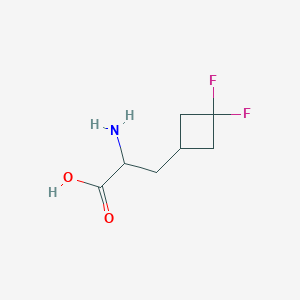
3-Methoxy-2,2-dimethylcyclobutan-1-amine
Vue d'ensemble
Description
3-Methoxy-2,2-dimethylcyclobutan-1-amine is a chemical compound with the molecular formula C7H15NO . It has a molecular weight of 129.2 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 3-Methoxy-2,2-dimethylcyclobutan-1-amine is 1S/C7H15NO/c1-7(2)5(8)4-6(7)9-3/h5-6H,4,8H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is in liquid form . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Pharmacology
3-Methoxy-2,2-dimethylcyclobutan-1-amine: is utilized in pharmacological research as a building block for the synthesis of more complex molecules. It can be used to develop novel pharmaceuticals with potential therapeutic effects. Its structure allows for modifications that can lead to the discovery of new active compounds .
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate. It can participate in reactions such as Suzuki-Miyaura cross-coupling, which is widely applied in carbon-carbon bond formation. This reaction is crucial for creating complex organic molecules, including pharmaceuticals and polymers .
Materials Science
The compound’s unique structure makes it suitable for creating new materials with specific properties. It can be incorporated into polymers to alter their physical characteristics, such as flexibility, strength, or resistance to degradation .
Analytical Chemistry
3-Methoxy-2,2-dimethylcyclobutan-1-amine: can be used as a standard or reference compound in analytical methods like HPLC and LC-MS. It helps in the quantification and identification of substances within a sample, ensuring the accuracy of analytical results .
Biochemistry
In biochemistry, this compound can be used to study enzyme-substrate interactions. Its structure allows it to act as a mimic or inhibitor of natural substrates, aiding in the understanding of biochemical pathways and enzyme mechanisms .
Environmental Science
Research in environmental science may use 3-Methoxy-2,2-dimethylcyclobutan-1-amine to study its degradation products and their impact on the environment. It can also be used to develop methods for the detection and removal of related contaminants from water and soil .
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H226 and H314 . This indicates that it is flammable and can cause severe skin burns and eye damage . Precautionary measures should be taken to avoid breathing its dust, fume, gas, mist, vapours, or spray .
Propriétés
IUPAC Name |
3-methoxy-2,2-dimethylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5(8)4-6(7)9-3/h5-6H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQMEXCEVGRIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2,2-dimethylcyclobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



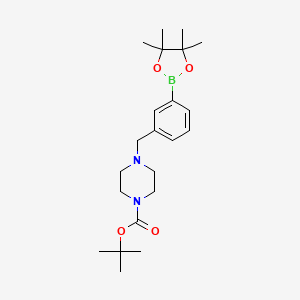
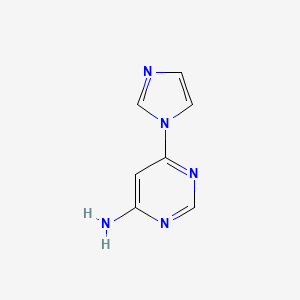
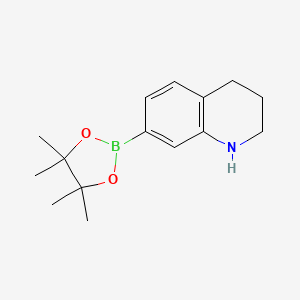

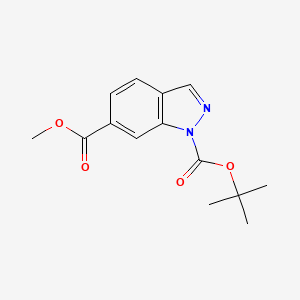



![5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine](/img/structure/B1444449.png)
amino}pyrrolidine-1-carboxylate](/img/structure/B1444450.png)


![(2S,3S,11bS)-3-Isobutyl-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2,9,10-triol](/img/structure/B1444456.png)
